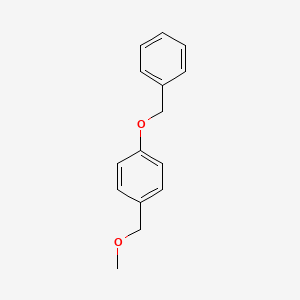![molecular formula C12H21IO2 B15242452 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane is a chemical compound with the molecular formula C12H21IO2 and a molecular weight of 324.19 g/mol . It is characterized by the presence of an iodocyclohexyl group attached to an oxane ring through an oxymethyl linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane typically involves the reaction of 2-iodocyclohexanol with an appropriate oxane derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the iodocyclohexyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can interact with various enzymes and receptors, leading to changes in their activity. The oxane ring may also play a role in modulating the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Bromocyclohexyl)oxy]methyl}oxane
- 2-{[(2-Chlorocyclohexyl)oxy]methyl}oxane
- 2-{[(2-Fluorocyclohexyl)oxy]methyl}oxane
Uniqueness
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .
Properties
Molecular Formula |
C12H21IO2 |
|---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
2-[(2-iodocyclohexyl)oxymethyl]oxane |
InChI |
InChI=1S/C12H21IO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2 |
InChI Key |
CPCQMWUCDDRGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCCCO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


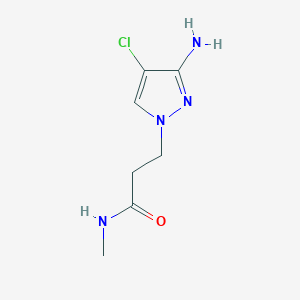
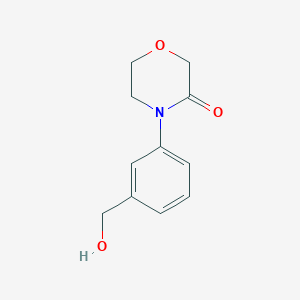


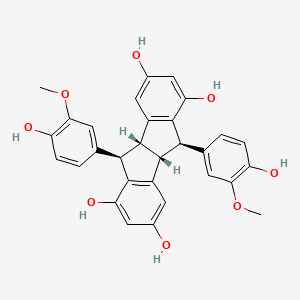



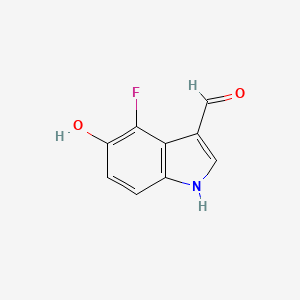
![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)

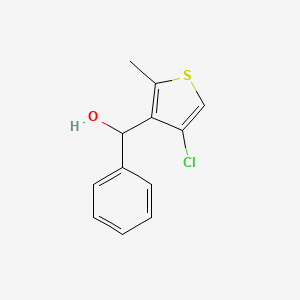
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
